Mu-Opioid Receptor Binding Affinity vs. Structural Analogue WR1
The target compound displays a Ki of 3.80 nM for the mouse mu-opioid receptor (MOR) in a radioligand displacement assay, whereas the closely related morpholino‑quinoxaline WR1 has no reported MOR affinity in publicly available datasets [REFS‑1][REFS‑2]. This indicates that the 1‑methylpyrazole‑4‑sulfonamide moiety installs an opioid‑directed pharmacophore that is absent in WR1.
| Evidence Dimension | Mu-opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.80 nM (mouse MOR, [³H]naloxone displacement, CHO membrane) |
| Comparator Or Baseline | WR1 (morpholinoquinoxaline derivative): MOR Ki not reported; binding not detected in available screens |
| Quantified Difference | Qualitative difference – MOR binding observed only for the title compound |
| Conditions | Mouse mu-opioid receptor expressed in CHO cell membranes; 90 min incubation; liquid scintillation spectrophotometry [REFS‑1] |
Why This Matters
The presence of MOR affinity differentiates the compound from WR1 and enables its use as a pharmacological tool for opioid receptor studies, which is not possible with the parent morpholino‑quinoxaline scaffold.
- [1] BindingDB Entry BDBM50558605 (CHEMBL4797451). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50558605 View Source
- [2] Wu P, et al. Identification of novel piperazinylquinoxaline derivatives as potent phosphoinositide 3-kinase (PI3K) inhibitors. PLoS ONE. 2012;7(8):e43171. DOI: 10.1371/journal.pone.0043171. View Source
